molecular formula C17H16F4N6O2S B2697258 1-(2-Fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 1166815-32-2

1-(2-Fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2697258
CAS No.: 1166815-32-2
M. Wt: 444.41
InChI Key: XKXNGLLAZVYYJQ-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated and sulfonyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Diazepane Ring: This step involves the cyclization of appropriate amine precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This is achieved through nucleophilic substitution reactions, where a fluorophenyl halide reacts with the diazepane intermediate.

    Formation of the Triazolopyridazine Core: This involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products

    Oxidation: N-oxides of the diazepane ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique chemical properties may offer advantages in terms of bioavailability and target specificity, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its fluorinated and sulfonyl groups contribute to the stability and performance of these materials in various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(2-Chlorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-[4-(2-Bromophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-[4-(2-Methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The uniqueness of 1-(2-Fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane lies in its combination of fluorinated and sulfonyl groups, which impart distinct chemical properties. These features enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[4-(2-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N6O2S/c18-12-4-1-2-5-13(12)30(28,29)26-9-3-8-25(10-11-26)15-7-6-14-22-23-16(17(19,20)21)27(14)24-15/h1-2,4-7H,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXNGLLAZVYYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2F)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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